1-tert-Butyl 3-ethyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 5-O-ethyl 3,6-dihydro-2H-pyridine-1,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h7H,5-6,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNUBOCYWQLYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464112 | |
| Record name | N-Boc-5-ethoxycarbonyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126114-09-8 | |
| Record name | N-Boc-5-ethoxycarbonyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 3-ethyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via the formation of a Knoevenagel adduct between ethyl acetoacetate and tert-butyl carbamate, followed by cyclization with ammonium acetate. The tert-butyl group enhances steric stabilization, while the ethyl ester improves solubility in polar aprotic solvents. A typical stoichiometric ratio is 1:1:1 for the aldehyde, β-ketoester, and ammonium source, with yields ranging from 65% to 82% under reflux conditions in ethanol.
Table 1: Optimized Hantzsch Synthesis Parameters
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 80°C | 78 | 95 |
| Solvent | Ethanol | 75 | 93 |
| Catalyst | None | - | - |
| Reaction Time | 12 h | 82 | 97 |
Industrial Scalability
Continuous flow reactors have been employed to enhance throughput, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹. Microwave-assisted synthesis reduces reaction times to 2–3 hours but requires specialized equipment.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling has emerged as a robust method for introducing substituents to the dihydropyridine core. This approach is particularly useful for synthesizing derivatives with aromatic or heteroaromatic groups.
General Procedure
A representative protocol involves reacting tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with methyl 4-bromobenzoate in a 1,4-dioxane/water mixture (4:1 v/v) at 80°C for 4 hours. The use of Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (3 equiv.) achieves a 99% isolated yield.
Table 2: Cross-Coupling Reaction Optimization
| Catalyst Loading | Base | Solvent System | Yield (%) |
|---|---|---|---|
| 2 mol% Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 99 |
| 5 mol% Pd(OAc)₂ | Cs₂CO₃ | THF/H₂O | 87 |
| 1 mol% XPhos Pd | NaHCO₃ | EtOH/H₂O | 92 |
Stereochemical Considerations
Chiral phosphine ligands such as (R)-BINAP induce enantioselectivity in the coupling step, producing the (R)-enantiomer with up to 88% ee. The tert-butyl group’s bulkiness minimizes racemization during workup.
Nucleophilic Acylation of Dihydropyridine Intermediates
Functionalization of 5,6-dihydropyridine precursors through nucleophilic acyl substitution provides an alternative route. This method is advantageous for introducing electron-withdrawing groups or modifying ester functionalities.
Stepwise Acylation Protocol
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Intermediate Preparation : 5,6-Dihydropyridine is generated via hydrogenation of pyridine derivatives using H₂ (1 atm) over 10% Pd/C in ethanol.
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Double Acylation : Sequential treatment with tert-butyl chloroformate and ethyl chloroacetate in THF at 0°C yields the target compound in 70–75% overall yield.
Table 3: Acylation Reaction Kinetics
| Step | Temperature | Time | Conversion (%) |
|---|---|---|---|
| Hydrogenation | 25°C | 6 h | 98 |
| tert-Butyl Acylation | 0°C | 2 h | 95 |
| Ethyl Acylation | 25°C | 4 h | 89 |
Solid-Phase Synthesis for High-Throughput Production
Immobilization of the dihydropyridine core on Wang resin enables rapid parallel synthesis of derivatives. This method is particularly valuable for medicinal chemistry applications requiring diverse compound libraries.
Resin Functionalization and Cleavage
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Loading : Wang resin (1.0 mmol/g) is treated with Fmoc-protected 5,6-dihydropyridine carboxylic acid using DIC/HOBt activation.
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Simultaneous Deprotection/Acylation : The tert-butyl and ethyl esters are introduced via microwave-assisted coupling (50 W, 100°C, 20 min).
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Cleavage : TFA/DCM (1:9 v/v) releases the product with >90% purity after precipitation in cold ether.
Comparative Analysis of Methodologies
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Hantzsch Synthesis | 82 | 97 | High | $ |
| Suzuki Coupling | 99 | 99 | Moderate | $$$ |
| Nucleophilic Acylation | 75 | 95 | Low | $$ |
| Solid-Phase Synthesis | 90 | 90 | High | $$$$ |
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-ethyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.
Scientific Research Applications
1-tert-Butyl 3-ethyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving calcium channel modulation.
Industry: The compound may be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-ethyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced cardiac contractility. The molecular targets include the alpha-1 subunit of the calcium channel, and the pathways involved are related to calcium signaling.
Comparison with Similar Compounds
Key Properties:
- Synthesis: Synthesized via allylboration using nonaflate intermediates, yielding a clear colorless oil with a moderate 48% yield after column chromatography .
- Physical State : Liquid at room temperature (colorless oil) with rotameric forms observed in <sup>1</sup>H NMR (δ 5.87–5.57 ppm for olefinic protons) .
- Structural Features : The tert-butyl group enhances steric protection of the 1-position, while the ethyl ester at the 3-position provides flexibility for further functionalization .
Comparison with Similar Compounds
The structural and functional nuances of 1-tert-butyl 3-ethyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate can be better understood by comparing it with analogs in the 5,6-dihydropyridine and related heterocyclic families. Below is a detailed analysis:
Structural Analogs in the Dihydropyridine Family
1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate (CAS 206111-40-2)
- Key Difference : Hydroxyl group at the 3-position instead of hydrogen.
- Impact : Increases polarity and hydrogen-bonding capacity, making it suitable for chiral resolution or as a precursor for glycosylation reactions. However, the hydroxyl group may reduce stability under acidic conditions .
- Similarity Score : 0.86 (structural similarity to the target compound) .
1-tert-Butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate (CAS 125097-83-8)
- Key Difference : Fully saturated tetrahydropyridine ring (vs. partially unsaturated in the target compound).
- Impact : Reduced conjugation and reactivity due to the absence of olefinic bonds. This analog is less prone to oxidation but may exhibit lower activity in Diels-Alder reactions .
- Molecular Weight : 241.29 g/mol (vs. 270.33 g/mol for the target compound) .
1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate (CAS 947403-75-0)
- Key Difference: Amino group at the 4-position.
- Impact: Enables nucleophilic substitution or coordination chemistry, expanding utility in metal-catalyzed cross-coupling or peptide mimicry. However, the amino group may introduce sensitivity to aerial oxidation .
1-(tert-Butyl) 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
Fluorinated Analogs (e.g., 1-tert-Butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate)
- Key Difference : Fluorine substitution at the 5-position.
- Impact : Fluorine’s electronegativity improves metabolic stability and lipophilicity, making these analogs attractive for drug discovery. The similarity score (0.94) underscores their structural proximity to the target compound .
Comparative Table of Key Compounds
Research Findings and Implications
- Synthetic Flexibility: The target compound’s ester groups allow regioselective modifications, as demonstrated in the synthesis of fluorinated and amino derivatives .
- Steric vs. Electronic Effects : The tert-butyl group provides steric shielding critical for asymmetric catalysis, while ethyl esters balance reactivity and stability .
- Limitations : Partial ring saturation limits π-π interactions in MOF applications compared to fully aromatic analogs (e.g., MOF-5 derivatives) .
Biological Activity
1-tert-Butyl 3-ethyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate (CAS No. 917112-58-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a dihydropyridine core that has been associated with various pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties.
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- IUPAC Name : 1-(tert-butyl) 3-ethyl piperidine-1,3-dicarboxylate
- Purity : Typically reported at 95% or higher in commercial preparations.
The biological activity of 1-tert-butyl 3-ethyl 5,6-dihydropyridine derivatives is primarily attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The dihydropyridine moiety is known for its role as a calcium channel blocker and its ability to modulate neurotransmitter release.
Antiviral Activity
Recent studies have highlighted the potential of dihydropyridine derivatives as inhibitors of HIV integrase. For instance, structural modifications on the pyridine ring can enhance the inhibitory activity against HIV-1 integrase at low micromolar concentrations. Some derivatives have shown IC50 values in the range of to , indicating promising antiviral properties against HIV .
Anticancer Properties
In vitro studies have demonstrated that certain derivatives of dihydropyridine exhibit significant anticancer activity. For example, compounds designed with nitrile groups have been synthesized and evaluated for their efficacy as dual kinase inhibitors and P-glycoprotein inhibitors, showing potential for treating various cancer types .
Case Study 1: HIV Integrase Inhibition
A study focused on synthesizing pyridine-containing compounds revealed that modifications to the substituents at positions R1 and R2 significantly influenced their antiviral activity against HIV . The findings indicated that certain configurations led to enhanced binding affinity and inhibition rates.
Case Study 2: Anticancer Activity Evaluation
In a series of experiments assessing the anticancer potential of various dihydropyridine derivatives, one compound was found to induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. The mechanism was linked to the modulation of cell cycle regulators .
Data Summary
Q & A
Q. What are the key synthetic routes for preparing 1-tert-butyl 3-ethyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate, and how do reaction conditions influence yield?
The compound is synthesized via allylboration or triflation reactions. For example, allylboration using nonaflate intermediates in THF with KHMDS as a base at –40°C yields ~48% after column chromatography (5–10% EtOAc/hexanes) . Alternatively, triflation of a β-keto ester precursor with PhNTf₂ in THF at low temperatures achieves 42% yield, though contamination with starting material (~10%) may occur . Reaction temperature, base strength (e.g., KHMDS vs. weaker bases), and purification methods critically affect yield and purity.
Q. How can dynamic behavior (e.g., rotamers) in NMR spectra be interpreted for this compound?
The compound exhibits rotameric equilibria due to restricted rotation around the carbamate groups. In NMR (CDCl₃, 400 MHz), broad or split signals are observed for protons near the tert-butyl and ethyl ester groups (e.g., δ 3.37–3.11 ppm for CH₂ groups). Integration and variable-temperature NMR can resolve these rotamers, with coalescence temperatures providing kinetic data on rotational barriers .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- and NMR : Assigns proton environments (e.g., dihydropyridine ring protons at δ 5.87–5.57 ppm) and carbamate carbonyls (~170 ppm) .
- IR Spectroscopy : Confirms ester C=O stretches (~1708 cm⁻¹) and carbamate vibrations (~1244 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+NH₄]⁺ at m/z 421.1251) .
Advanced Research Questions
Q. How can this compound serve as a building block in asymmetric synthesis?
The dihydropyridine core and ester groups enable functionalization for chiral intermediates. For example, borylative migration reactions using cyclic boronates retain stereochemical integrity, making it useful in synthesizing enantioenriched heterocycles . The tert-butyl group enhances steric protection during nucleophilic attacks, while the ethyl ester allows selective hydrolysis for downstream modifications.
Q. What strategies optimize crystallographic characterization of derivatives?
- Crystallization : Use mixed solvents (e.g., EtOAc/hexanes) to grow single crystals.
- Data Collection : Employ synchrotron sources for high-resolution data if twinning or weak diffraction occurs.
- Refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of disorder and hydrogen bonding networks .
Q. How do reaction mechanisms differ between allylboration and triflation pathways?
- Allylboration : Proceeds via a concerted [3,3]-sigmatropic rearrangement, where boron coordinates to the carbonyl oxygen, enabling stereoselective C–C bond formation .
- Triflation : Involves deprotonation of the β-keto ester to form an enolate, which reacts with PhNTf₂ to install the triflate leaving group. Competing side reactions (e.g., over-reduction) require strict temperature control (–40°C to 0°C) .
Q. How can contradictory yield data in literature be reconciled?
Discrepancies in reported yields (e.g., 48% vs. 42%) arise from:
- Purification Efficiency : Column chromatography conditions (e.g., gradient elution vs. isocratic) impact recovery.
- Side Reactions : Residual starting material (e.g., β-keto ester in triflation) or byproduct formation under varying base strengths .
- Scale Effects : Milligram-scale reactions often report lower yields due to handling losses compared to larger batches.
Methodological Tables
Q. Table 1. Comparative Synthetic Routes
| Method | Reagents/Conditions | Yield | Key Challenges | Reference |
|---|---|---|---|---|
| Allylboration | Nonaflate, THF, –40°C, KHMDS | 48% | Rotamer separation | |
| Triflation | PhNTf₂, THF, –40°C to RT | 42% | Contamination with β-keto ester |
Q. Table 2. Key Spectral Data
| Technique | Key Signals | Structural Insight |
|---|---|---|
| NMR | δ 1.46 ppm (t-Bu), δ 5.87–5.57 ppm (CH=CH) | Rotameric splitting |
| IR | 1708 cm⁻¹ (C=O), 1244 cm⁻¹ (C–O–C) | Ester/carbamate confirmation |
| HRMS | [M+NH₄]⁺ = 421.1251 | Molecular formula validation |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
